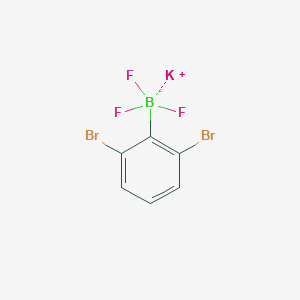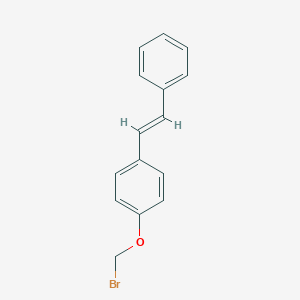
2-(Allyloxy)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Allyloxy)acetamide is an organic compound characterized by the presence of an allyloxy group attached to an acetamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Allyloxy)acetamide typically involves the reaction of allyl alcohol with chloroacetamide in the presence of a base. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of allyl alcohol attacks the carbon atom of chloroacetamide, displacing the chlorine atom and forming the desired product.
Reaction Conditions:
Reagents: Allyl alcohol, chloroacetamide, base (e.g., sodium hydroxide)
Solvent: Typically an organic solvent such as dichloromethane or ethanol
Temperature: Room temperature to moderate heating (25-60°C)
Time: Several hours to overnight
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
化学反応の分析
Types of Reactions
2-(Allyloxy)acetamide can undergo various chemical reactions, including:
Oxidation: The allyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The amide group can be reduced to form amines.
Substitution: The allyloxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a metal catalyst.
Substitution: Nucleophiles such as halides or alkoxides in the presence of a base.
Major Products
Oxidation: Formation of allyloxyacetic acid or allyloxyacetaldehyde.
Reduction: Formation of 2-(allyloxy)ethylamine.
Substitution: Formation of various substituted acetamides depending on the nucleophile used.
科学的研究の応用
2-(Allyloxy)acetamide has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Medicinal Chemistry:
Material Science: Used in the preparation of polymers and other materials with specific properties.
作用機序
The mechanism of action of 2-(Allyloxy)acetamide depends on its specific application. In organic synthesis, it acts as a building block for more complex molecules. In medicinal chemistry, its amide group can interact with biological targets, potentially inhibiting enzymes or binding to receptors.
類似化合物との比較
Similar Compounds
2-(Methoxy)acetamide: Similar structure but with a methoxy group instead of an allyloxy group.
2-(Ethoxy)acetamide: Similar structure but with an ethoxy group instead of an allyloxy group.
2-(Propoxy)acetamide: Similar structure but with a propoxy group instead of an allyloxy group.
Uniqueness
2-(Allyloxy)acetamide is unique due to the presence of the allyloxy group, which can undergo additional reactions such as polymerization or cross-linking, making it versatile for various applications.
特性
分子式 |
C5H9NO2 |
|---|---|
分子量 |
115.13 g/mol |
IUPAC名 |
2-prop-2-enoxyacetamide |
InChI |
InChI=1S/C5H9NO2/c1-2-3-8-4-5(6)7/h2H,1,3-4H2,(H2,6,7) |
InChIキー |
WKAPDSOUKRNDLE-UHFFFAOYSA-N |
正規SMILES |
C=CCOCC(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![S-((1H-Benzo[d]imidazol-2-yl)methyl)thiohydroxylamine](/img/structure/B12829580.png)



![(5AS,10bR)-2-mesityl-9-nitro-5a,10b-dihydro-4H,6H-indeno[2,1-b][1,2,4]triazolo[4,3-d][1,4]oxazin-2-ium tetrafluoroborate](/img/structure/B12829615.png)

![(1H-Benzo[d]imidazol-2-yl)methanediol](/img/structure/B12829637.png)
![N-[3-(aminomethyl)pyridin-2-yl]sulfamide](/img/structure/B12829638.png)



![[(1R,2R,4S,9R,10S,13S,16R)-16-acetyloxy-5,5,9-trimethyl-14-methylidene-6,15-dioxo-2-tetracyclo[11.2.1.01,10.04,9]hexadecanyl] acetate](/img/structure/B12829664.png)
